molecular formula C23H27N3 B12119999 4-Methyl-5-octylindolo[2,3-b]quinoxaline

4-Methyl-5-octylindolo[2,3-b]quinoxaline

Cat. No.: B12119999
M. Wt: 345.5 g/mol
InChI Key: ONCHVFUGCDWDHN-UHFFFAOYSA-N
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Description

4-Methyl-5-octylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronic devices. The unique structure of this compound makes it a subject of interest for researchers aiming to explore its potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-octylindolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to yield high product yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-octylindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium(IV) oxide nanoparticles and reducing agents such as sodium borohydride . Catalysts like Ru(II) and copper-doped CdS nanoparticles are also employed to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

4-Methyl-5-octylindolo[2,3-b]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-octylindolo[2,3-b]quinoxaline is unique due to its specific substitutions, which enhance its solubility, stability, and electronic properties . These features make it particularly suitable for applications in nonaqueous redox flow batteries and optoelectronic devices .

Properties

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

7-methyl-6-octylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H27N3/c1-3-4-5-6-7-10-16-26-22-17(2)12-11-13-18(22)21-23(26)25-20-15-9-8-14-19(20)24-21/h8-9,11-15H,3-7,10,16H2,1-2H3

InChI Key

ONCHVFUGCDWDHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C

Origin of Product

United States

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